An In-depth Technical Guide to Phenyl(quinuclidin-3-yl)methanone hydrochloride
An In-depth Technical Guide to Phenyl(quinuclidin-3-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinuclidine scaffold is a cornerstone in medicinal chemistry, renowned for its rigid bicyclic structure that provides a well-defined orientation for pharmacophoric elements. This guide focuses on a specific derivative, Phenyl(quinuclidin-3-yl)methanone hydrochloride (CAS 1216872-91-1), a compound of interest for researchers exploring novel therapeutic agents. Due to the limited specific data available for this particular molecule, this document integrates established knowledge of the quinuclidine class of compounds to provide a comprehensive technical overview. We will delve into its chemical identity, plausible synthetic routes, physicochemical characteristics, proposed analytical methodologies, and potential pharmacological relevance, offering a foundational resource for its scientific exploration.
Chemical Identity and Physicochemical Properties
Phenyl(quinuclidin-3-yl)methanone hydrochloride is a salt of the parent compound, Phenyl(quinuclidin-3-yl)methanone. The hydrochloride form generally offers improved stability and solubility in aqueous media, a desirable characteristic for pharmaceutical development.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1216872-91-1 | [2] |
| Molecular Formula | C₁₄H₁₈ClNO | [2] |
| Molecular Weight | 251.75 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from hydrochloride salts of similar amines.[3][4] |
| Melting Point | >300 °C (for the related Quinuclidine hydrochloride) | [5] |
| pKa (of Quinuclidine conjugate acid) | 11.0 | [6] |
Note: Some properties are inferred based on the general characteristics of quinuclidine derivatives and their hydrochloride salts due to the absence of specific experimental data for this compound.
The rigid structure of the quinuclidine core influences the overall shape and electronic distribution of the molecule, which in turn dictates its interaction with biological targets. The presence of the phenyl ketone moiety introduces a region of aromaticity and a potential hydrogen bond acceptor, features that are critical for molecular recognition.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available precursors.
Caption: Proposed synthetic workflow for Phenyl(quinuclidin-3-yl)methanone hydrochloride.
Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride (Precursor)
This protocol is adapted from established methods.[3]
-
Alkylation: React ethyl isonipecotate with ethyl chloroacetate in the presence of a suitable base (e.g., triethylamine or sodium carbonate) and a solvent (e.g., toluene) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.
-
Dieckmann Condensation: Treat the resulting diester with a strong base such as potassium tert-butoxide in an appropriate solvent like toluene at reflux. This intramolecular condensation forms a β-keto ester.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to induce hydrolysis and decarboxylation, yielding 3-quinuclidinone.
-
Salt Formation and Purification: Neutralize the solution and extract the 3-quinuclidinone. Subsequently, treat with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate 3-quinuclidinone hydrochloride. The product can be further purified by recrystallization.
Experimental Protocol: Synthesis of Phenyl(quinuclidin-3-yl)methanone hydrochloride
This proposed protocol is based on standard organic chemistry transformations.
-
Grignard Reaction: React 3-quinuclidinone with a Grignard reagent, such as phenylmagnesium bromide, in an anhydrous etheral solvent (e.g., THF or diethyl ether) at low temperature. This will form the tertiary alcohol, Phenyl(quinuclidin-3-yl)methanol.
-
Oxidation: Oxidize the resulting alcohol to the corresponding ketone, Phenyl(quinuclidin-3-yl)methanone, using a suitable oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Salt Formation: Dissolve the crude ketone in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the final hydrochloride salt.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.
Analytical Characterization
A robust analytical workflow is crucial for confirming the identity, purity, and stability of Phenyl(quinuclidin-3-yl)methanone hydrochloride.
Caption: A comprehensive analytical workflow for the characterization of the title compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the quinuclidine ring system. The chemical shifts of the quinuclidine protons in the hydrochloride salt will be downfield compared to the free base due to the protonation of the nitrogen atom.[7][8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be suitable for determining the molecular weight of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns can offer further structural insights.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carbonyl group (C=O) of the ketone (around 1685 cm⁻¹), aromatic C-H stretching, and C=C bending vibrations, as well as the N-H stretching of the protonated amine in the hydrochloride salt.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the primary technique for assessing purity and for quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. The method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[9][10][11][12]
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A suitable gradient from low to high organic modifier concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore (e.g., ~254 nm). |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Potential Pharmacological Activity and Mechanism of Action
While no specific pharmacological data for Phenyl(quinuclidin-3-yl)methanone hydrochloride has been found in the reviewed literature, the quinuclidine core is a well-established pharmacophore in numerous biologically active compounds.
Inferred Pharmacological Profile
Many quinuclidine derivatives are known to interact with muscarinic acetylcholine receptors (mAChRs).[13] Depending on the nature of the substituents, these compounds can act as either agonists or antagonists. The phenyl ketone moiety in the title compound could potentially engage in interactions with the receptor binding pocket. Therefore, it is plausible that this compound may exhibit activity as a modulator of mAChRs.
Other reported activities for quinuclidine derivatives include antihistaminic and anticholinesterase effects.[1] Further research is required to elucidate the specific biological targets of Phenyl(quinuclidin-3-yl)methanone hydrochloride.
Postulated Mechanism of Action: Muscarinic Receptor Modulation
If the compound acts as a muscarinic antagonist, it would competitively inhibit the binding of acetylcholine to its receptors on postganglionic parasympathetic nerve endings. This would lead to a reduction in parasympathetic tone.
Caption: Postulated mechanism of action as a muscarinic receptor antagonist.
Conclusion and Future Directions
Phenyl(quinuclidin-3-yl)methanone hydrochloride is a compound with potential for further investigation in drug discovery, largely owing to its quinuclidine core. This guide has provided a comprehensive overview based on available data and established chemical principles. The proposed synthetic routes and analytical methods offer a starting point for researchers. The key to unlocking the therapeutic potential of this molecule lies in a thorough investigation of its pharmacological profile and mechanism of action. Future studies should focus on its synthesis and characterization, followed by in vitro screening against a panel of relevant biological targets, particularly muscarinic receptors.
References
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ResearchGate. (2025). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. Retrieved from [Link]
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 57734-94-8 | Product Name : Phenyl(quinuclidin-3-yl)methanone. Retrieved from [Link]
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Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]
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